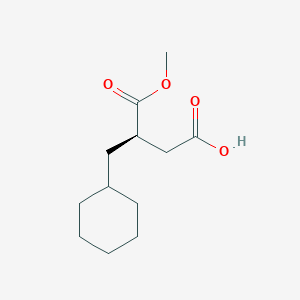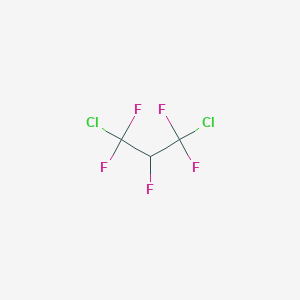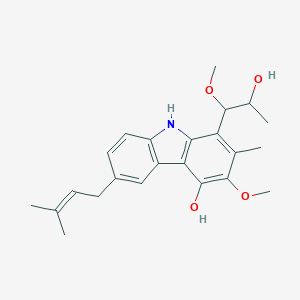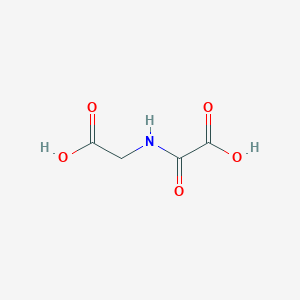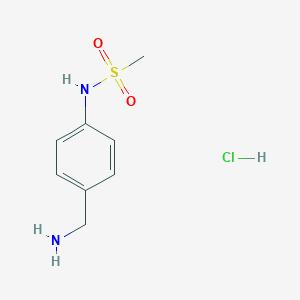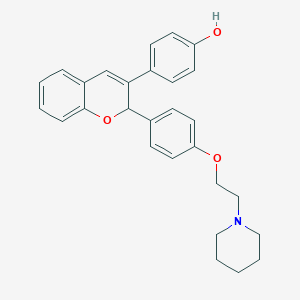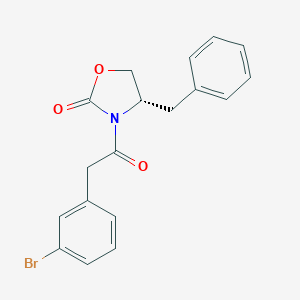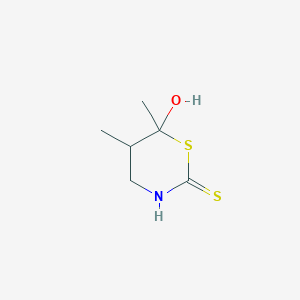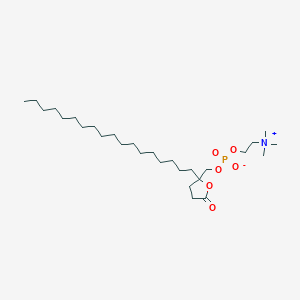
(2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate, also known as Oxo-M-23, is a phospholipid molecule that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate is not fully understood, but it is believed to interact with cell membranes and alter their properties. This can lead to changes in cell behavior, such as increased uptake of drugs or enhanced imaging contrast.
Effets Biochimiques Et Physiologiques
Studies have shown that (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate has minimal toxicity and is well-tolerated by cells and animals. It has been shown to enhance drug delivery to cancer cells and improve imaging contrast in animal models. Additionally, (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate is its biocompatibility, which makes it a safe and effective option for use in lab experiments. However, its complex synthesis method and high cost may limit its widespread use.
Orientations Futures
There are several future directions for research on (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate. One area of interest is the development of new drug delivery systems using (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate, particularly for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate and its potential applications in gene therapy and imaging. Finally, efforts to optimize the synthesis method and reduce the cost of (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate production would make it more accessible for research and commercial use.
In conclusion, (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate is a promising phospholipid molecule with potential applications in drug delivery, gene therapy, and imaging. Its biocompatibility and unique properties make it an attractive option for lab experiments, although its complex synthesis method and high cost may limit its widespread use. Future research efforts should focus on developing new drug delivery systems, exploring its mechanism of action, and optimizing its synthesis method.
Méthodes De Synthèse
(2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate can be synthesized through a multi-step process that involves the reaction of 2-oxo-5-octadecyloxolane-2-methanol with trimethylamine and phosphorus oxychloride. The resulting product is then treated with trimethylamine to yield (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate.
Applications De Recherche Scientifique
(2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate has been extensively studied for its potential applications in various fields, including drug delivery, gene therapy, and imaging. Its unique properties, such as its ability to form stable liposomes and its biocompatibility, make it a promising candidate for these applications.
Propriétés
Numéro CAS |
133019-97-3 |
|---|---|
Nom du produit |
(2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate |
Formule moléculaire |
C28H56NO6P |
Poids moléculaire |
533.7 g/mol |
Nom IUPAC |
(2-octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-28(23-21-27(30)35-28)26-34-36(31,32)33-25-24-29(2,3)4/h5-26H2,1-4H3 |
Clé InChI |
WWJQWLBALTTZOA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC1(CCC(=O)O1)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1(CCC(=O)O1)COP(=O)([O-])OCC[N+](C)(C)C |
Synonymes |
SDZ 62-406 SDZ 62406 SDZ-62-406 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



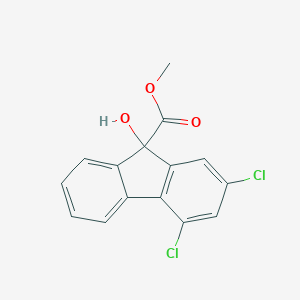
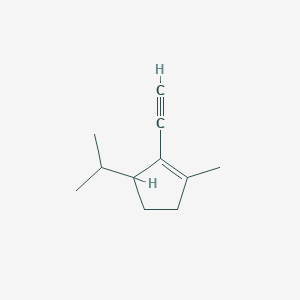

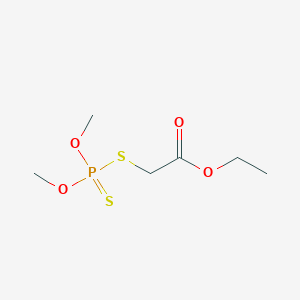
![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)
